molecular formula C32H23F3N6O2 B10834057 N-[3-(4-methylimidazol-1-yl)-5-(trifluoromethyl)phenyl]-6-[2-(pyridin-2-ylamino)pyridin-4-yl]oxynaphthalene-1-carboximidic acid

N-[3-(4-methylimidazol-1-yl)-5-(trifluoromethyl)phenyl]-6-[2-(pyridin-2-ylamino)pyridin-4-yl]oxynaphthalene-1-carboximidic acid

Cat. No.: B10834057
M. Wt: 580.6 g/mol
InChI Key: YLFSQHDNZXYOOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

PMID25656651-Compound-15a: is a synthetic organic compound known for its dual inhibition of phosphoinositide 3-kinase and mammalian target of rapamycin. This compound was designed for potential anti-tumor activity, particularly in the context of cancers where the phosphoinositide 3-kinase-Akt-mammalian target of rapamycin signaling pathway is dysregulated .

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of PMID25656651-Compound-15a involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The detailed synthetic route and specific reaction conditions are typically proprietary information held by the researchers or institutions that developed the compound.

Industrial Production Methods: : Industrial production of PMID25656651-Compound-15a would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing quality control measures to meet industrial standards. The exact methods would depend on the specific requirements of the production facility and the intended use of the compound.

Chemical Reactions Analysis

Types of Reactions: : PMID25656651-Compound-15a undergoes various chemical reactions, including:

    Oxidation: This reaction involves the loss of electrons from the compound, often facilitated by oxidizing agents.

    Reduction: This reaction involves the gain of electrons, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group in the compound with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Conditions vary depending on the specific substitution reaction but often involve catalysts and specific solvents.

Major Products: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxidized derivatives, while reduction could produce reduced forms of the compound.

Scientific Research Applications

PMID25656651-Compound-15a has several scientific research applications:

Mechanism of Action

PMID25656651-Compound-15a exerts its effects by inhibiting both phosphoinositide 3-kinase and mammalian target of rapamycin. This dual inhibition disrupts the phosphoinositide 3-kinase-Akt-mammalian target of rapamycin signaling pathway, which is often dysregulated in cancers. By targeting this pathway, the compound can reduce cell proliferation and induce apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • Gedatolisib
  • Bimiralisib
  • Apitolisib
  • Samotolisib
  • Omipalisib

Comparison: : PMID25656651-Compound-15a is unique in its design to address issues around selectivity and toxicity that are often associated with other dual phosphoinositide 3-kinase/mammalian target of rapamycin inhibitors. While other compounds in this class also target the same pathway, PMID25656651-Compound-15a was specifically developed to minimize adverse effects, although it did produce hepatic toxicity in vivo .

Properties

Molecular Formula

C32H23F3N6O2

Molecular Weight

580.6 g/mol

IUPAC Name

N-[3-(4-methylimidazol-1-yl)-5-(trifluoromethyl)phenyl]-6-[2-(pyridin-2-ylamino)pyridin-4-yl]oxynaphthalene-1-carboximidic acid

InChI

InChI=1S/C32H23F3N6O2/c1-20-18-41(19-38-20)24-15-22(32(33,34)35)14-23(16-24)39-31(42)28-6-4-5-21-13-25(8-9-27(21)28)43-26-10-12-37-30(17-26)40-29-7-2-3-11-36-29/h2-19H,1H3,(H,39,42)(H,36,37,40)

InChI Key

YLFSQHDNZXYOOB-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(C=N1)C2=CC(=CC(=C2)N=C(C3=CC=CC4=C3C=CC(=C4)OC5=CC(=NC=C5)NC6=CC=CC=N6)O)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.